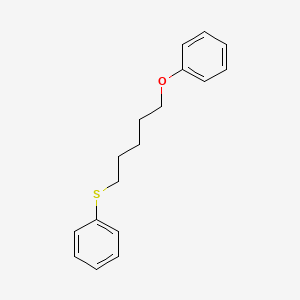![molecular formula C9H14N2S2 B14610703 4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine CAS No. 58841-45-5](/img/structure/B14610703.png)
4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine is an organic compound that features a benzene ring substituted with two amino groups and a sulfanyl-ethyl-sulfanyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities while maintaining quality control.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted benzene derivatives, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The sulfanyl and amino groups play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,3-diamine: Similar structure but with different positioning of amino groups.
4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,4-diamine: Another isomer with amino groups in para positions.
4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diol: Contains hydroxyl groups instead of amino groups.
Uniqueness
The uniqueness of 4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
58841-45-5 |
|---|---|
Molekularformel |
C9H14N2S2 |
Molekulargewicht |
214.4 g/mol |
IUPAC-Name |
4-(2-methylsulfanylethylsulfanyl)benzene-1,2-diamine |
InChI |
InChI=1S/C9H14N2S2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5,10-11H2,1H3 |
InChI-Schlüssel |
ZNVJWSRMTCAFDV-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCSC1=CC(=C(C=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid](/img/structure/B14610624.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]-](/img/structure/B14610631.png)





![1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid](/img/structure/B14610654.png)

![1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene](/img/structure/B14610658.png)
![3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14610661.png)


